![molecular formula C5H11ClN2O B15304975 [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a hydrochloride salt form of [(2R)-5-iminopyrrolidin-2-yl]methanol, which is a derivative of pyrrolidine. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Imino Group: The imino group is introduced via a reaction with an amine or ammonia source.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simple pyrrolidine ring structure.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine.
The uniqueness of this compound lies in its specific imino and hydroxyl functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C5H11ClN2O |
|---|---|
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
[(2R)-5-amino-3,4-dihydro-2H-pyrrol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5-2-1-4(3-8)7-5;/h4,8H,1-3H2,(H2,6,7);1H/t4-;/m1./s1 |
InChI-Schlüssel |
DUMXJQORQHARRI-PGMHMLKASA-N |
Isomerische SMILES |
C1CC(=N[C@H]1CO)N.Cl |
Kanonische SMILES |
C1CC(=NC1CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


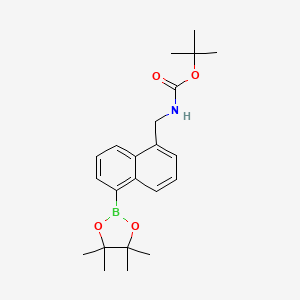
![6-(Ethenesulfonyl)-2-methyl-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine](/img/structure/B15304899.png)
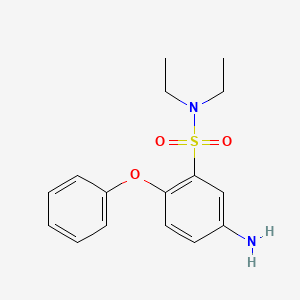
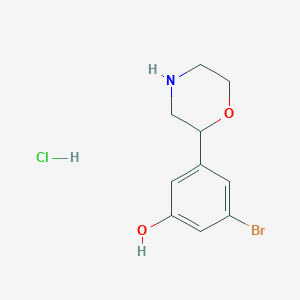

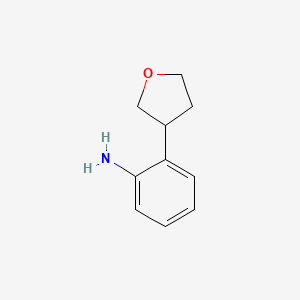
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
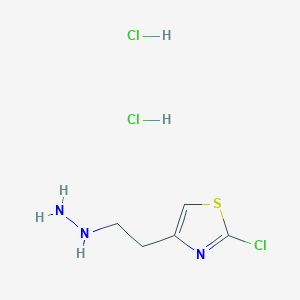
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
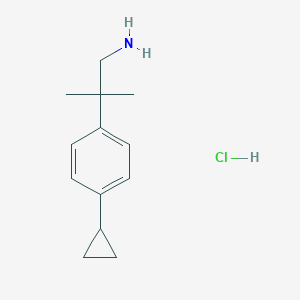

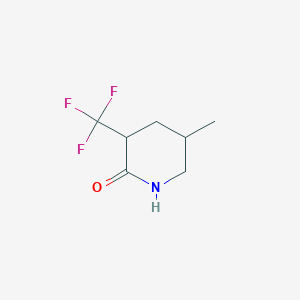
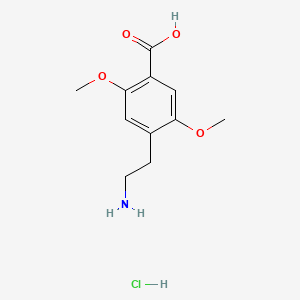
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
